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molecular formula C11H14O2S B8680537 2,2-Dimethyl-3-(phenylthio)propanoic acid

2,2-Dimethyl-3-(phenylthio)propanoic acid

Cat. No. B8680537
M. Wt: 210.29 g/mol
InChI Key: WZNNKIDVSDAOEL-UHFFFAOYSA-N
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Patent
US08436035B2

Procedure details

To a solution of thiophenol (5 g, 45 mmol) in DMF (100 mL) is added 3-bromo-2,2-dimethyl-propionic acid (CAS#2843-17-6, 3.98 g, 22 mmol), and potassium fluoride (1.56 g, 27 mmol). The reaction is heated at 120° C. overnight. The reaction is then cooled to room temperature and poured into ice water. A white precipitate is filtered and washed with ice water. The solid is then dissolved in 1M aqueous NaOH and is washed with dichloromethane. The aqueous solution is acidified with 1M HCl and the resulting precipitate is collected to provide 2,2-dimethyl-3-phenylsulfanyl-propionic acid; 1H NMR (400 MHz, CDCl3) δ ppm 1.31 (s, 6 H), 2.72 (br. s., 1 H), 3.19 (s, 2 H), 7.09-7.21 (m, 1 H), 7.21-7.32 (m, 2 H), 7.40 (d, J=7.8 Hz, 2 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:9][C:10]([CH3:15])([CH3:14])[C:11]([OH:13])=[O:12].[F-].[K+]>CN(C=O)C>[CH3:9][C:10]([CH3:15])([CH2:14][S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:11]([OH:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
3.98 g
Type
reactant
Smiles
BrCC(C(=O)O)(C)C
Name
Quantity
1.56 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
A white precipitate is filtered
WASH
Type
WASH
Details
washed with ice water
DISSOLUTION
Type
DISSOLUTION
Details
The solid is then dissolved in 1M aqueous NaOH
WASH
Type
WASH
Details
is washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is collected

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(CSC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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